2-[3-Chloro-4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[3-Chloro-4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is particularly notable for its use in Suzuki–Miyaura coupling reactions, which are widely employed in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 2-[3-Chloro-4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-4-(difluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boron center can undergo oxidation to form boronic acids or reduction to form boranes.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. Major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic molecules .
Scientific Research Applications
2-[3-Chloro-4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism by which 2-[3-Chloro-4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its role as a boron reagent in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transmetalation step in the Suzuki–Miyaura coupling reaction. This process leads to the formation of a new carbon-carbon bond between the aryl or vinyl halide and the boronic ester .
Comparison with Similar Compounds
Similar compounds to 2-[3-Chloro-4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic esters and boronic acids used in Suzuki–Miyaura coupling reactions. Some examples are:
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A structurally similar compound with a phenyl group instead of the 3-chloro-4-(difluoromethyl)phenyl group.
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester used in cross-coupling reactions.
The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct electronic properties and reactivity compared to other boronic esters .
Properties
IUPAC Name |
2-[3-chloro-4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClF2O2/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(11(16)17)10(15)7-8/h5-7,11H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAAQJFSDMKKBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClF2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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